molecular formula C14H14N2O B1482916 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 2098077-37-1

1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1482916
CAS No.: 2098077-37-1
M. Wt: 226.27 g/mol
InChI Key: LUMBWUWEALFKLR-UHFFFAOYSA-N
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Description

Cyclopropylmethyl compounds are a class of organic compounds that contain a cyclopropyl group (a three-membered carbon ring) attached to a methyl group . They are used in various chemical reactions due to their unique reactivity endowed by ring strain .


Synthesis Analysis

The synthesis of cyclopropylmethyl compounds can be achieved through various methods. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings . Another method involves the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution .


Molecular Structure Analysis

The molecular structure of cyclopropylmethyl compounds can be determined using techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .


Chemical Reactions Analysis

Cyclopropylmethyl compounds can participate in various chemical reactions. For example, they can undergo Pd-catalyzed cross-coupling with aryl bromides or triflates . They can also participate in ring-opening reactions, which are often used in the synthesis of biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropylmethyl compounds can vary. For example, the density, boiling point, vapor pressure, and other properties can be determined experimentally .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of pyrazole derivatives, emphasizing their structural properties and potential as intermediates for further chemical reactions. For instance, the synthesis of various pyrazole compounds has been explored through reactions like the Vilsmeier-Haack reaction, with compounds characterized using methods such as IR, NMR, and X-ray crystallography. These efforts highlight the versatility of pyrazole derivatives in chemical synthesis and the importance of detailed characterization for understanding their properties (Palka et al., 2014; Hu et al., 2010).

Antimicrobial and Antioxidant Activities

Several studies have reported on the antimicrobial and antioxidant activities of pyrazole derivatives. By modifying the pyrazole core with various substituents, researchers have developed compounds with significant biological activities. These activities are crucial for developing new therapeutic agents against bacterial, fungal, and viral infections. The structure-activity relationship (SAR) studies help in understanding how different modifications impact the biological efficacy of these compounds (Hamed et al., 2020; Bhat et al., 2016).

Anti-inflammatory and Analgesic Activities

Pyrazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. Research demonstrates that these compounds can be potent agents for managing pain and inflammation, offering potential alternatives to existing medications. The evaluation of these activities involves in vitro and in vivo assays, contributing to the development of new pharmaceuticals (Sudha et al., 2021; Selvam et al., 2011).

Anticonvulsant and Analgesic Studies

The design and synthesis of new pyrazole analogues have been directed towards evaluating their anticonvulsant and analgesic potential. Through various synthetic approaches, compounds demonstrating significant activity in models of seizure and pain have been identified, highlighting the therapeutic potential of pyrazole derivatives in neurological and pain management contexts (Viveka et al., 2015).

Applications in Sonodynamic Therapy

Innovative applications of pyrazole derivatives include their use in sonodynamic therapy, an emerging treatment modality for cancer and bacterial infections. By synthesizing ferrocenyl-containing heterocyclic derivatives, researchers are exploring the cytotoxic effects of these compounds under ultrasonic irradiation, offering a novel approach to targeting microbial pathogens and cancer cells (Osipova et al., 2016).

Safety and Hazards

Cyclopropylmethyl compounds can pose various safety hazards. For instance, they may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, appropriate safety measures should be taken when handling these compounds .

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-10-13-9-16(8-11-6-7-11)15-14(13)12-4-2-1-3-5-12/h1-5,9-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMBWUWEALFKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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